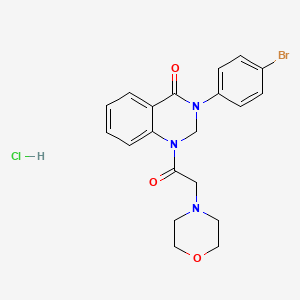
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with azido, carbamoyl, and benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the azido group through nucleophilic substitution reactions. The benzyl and carbamoyl groups are then introduced via protection-deprotection strategies and amide bond formation, respectively. The reaction conditions often involve the use of polar aprotic solvents like acetonitrile or dimethylsulfoxide, and reagents such as sodium azide for the azido group introduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: Primary amines.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions due to its reactive azido group.
Material Science:
Wirkmechanismus
The mechanism of action of (2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate involves its interaction with biological molecules through its reactive azido group. This group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The compound may also act as a precursor to other bioactive molecules through metabolic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate: shares similarities with other azido-substituted pyrrolidines and carbamoyl derivatives.
Aromatic Azo Compounds: These compounds also contain azido groups but differ in their aromatic ring structures and applications.
α-Azido Ketones: These compounds have azido groups attached to ketone functionalities and are used in different synthetic applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C13H15N5O3 |
|---|---|
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
benzyl (2S,4S)-4-azido-2-carbamoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15N5O3/c14-12(19)11-6-10(16-17-15)7-18(11)13(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,19)/t10-,11-/m0/s1 |
InChI-Schlüssel |
CSWVNEHUAOAXQB-QWRGUYRKSA-N |
Isomerische SMILES |
C1[C@@H](CN([C@@H]1C(=O)N)C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Kanonische SMILES |
C1C(CN(C1C(=O)N)C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)



![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)



![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)




![N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)
